2,6-Bis(triMethyltin)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo [1,2-b
Description
2,6-Bis(trimethyltin)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene (abbreviated as Sn2-BDT) is a stannylated monomer widely employed in Stille coupling reactions to synthesize conjugated polymers for organic photovoltaics (OPVs) . Its structure features a benzodithiophene (BDT) core flanked by 2-ethylhexyl-substituted thiophene units and trimethyltin groups at the 2,6-positions (Fig. 1a). This design enables efficient polymerization into donor-acceptor (D-A) copolymers, such as PBDB-T, which are pivotal for high-performance solar cells . Key properties include:
Properties
Molecular Formula |
C40H58S4Sn2 |
|---|---|
Molecular Weight |
904.6 g/mol |
InChI |
InChI=1S/C34H40S4.6CH3.2Sn/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;; |
InChI Key |
OCFFMJYHZKHRKM-UHFFFAOYSA-N |
Canonical SMILES |
[CH3].[CH3].[CH3].[CH3].[CH3].[CH3].CCCCC(CC)CC1=CC=C(S1)C2=C3C=C=S=C3C(=C4C2=S=C=C4)C5=CC=C(S5)CC(CC)CCCC.[Sn].[Sn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(triMethyltin)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo [1,2-b] typically involves a multi-step process. One common method includes the Stille coupling reaction, where a halogenated benzo [1,2-b] derivative is reacted with a triMethyltin-substituted thiophene under palladium catalysis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Stille coupling reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(triMethyltin)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo [1,2-b] undergoes various chemical reactions, including:
Oxidation: The thiophene groups can be oxidized to form sulfoxides or sulfones.
Reduction: The benzo [1,2-b] core can be reduced under specific conditions to alter its electronic properties.
Substitution: The triMethyltin groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzo [1,2-b] derivatives.
Substitution: Various substituted benzo [1,2-b] derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Bis(triMethyltin)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo [1,2-b] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential use in bioorganic chemistry.
Medicine: Explored for its potential in drug delivery systems due to its unique electronic properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials for solar cells.
Mechanism of Action
The mechanism by which 2,6-Bis(triMethyltin)-4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo [1,2-b] exerts its effects is primarily through its electronic properties. The compound’s molecular structure allows for efficient π-π stacking interactions, which enhance its charge carrier mobility. This makes it an excellent candidate for use in organic semiconductors and photovoltaic materials .
Comparison with Similar Compounds
Structural Analogues and Modifications
Fluorinated BDT Derivatives
- Compound : 2,6-Bis(trimethylstannyl)-4,8-bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene .
- Key Difference : Fluorine atoms at the 4-position of thiophene side chains.
- Impact :
Selenophene- and Thienothiophene-Containing Copolymers
- Compounds: Poly[BDT-alt-selenophene] . Poly[BDT-alt-thieno[3,4-b]thiophene] .
- Key Differences: Replacement of thiophene with selenophene or thienothiophene comonomers.
- Impact: Selenophene: Larger atomic radius improves π-orbital overlap, reducing bandgap ($E_g$) by ~0.1–0.2 eV and extending light absorption into the near-infrared (NIR) . Thienothiophene: Introduces electron-deficient character, promoting D-A interactions and charge separation .
Electronic and Photovoltaic Performance
Bandgap and Absorption
Device Performance
Notes:
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2,6-Bis(trimethyltin)-substituted benzo[1,2-b:4,5-b']dithiophene derivatives, and how is the reaction monitored?
The compound is synthesized via Stille coupling reactions , where trimethyltin groups act as leaving groups. Key steps include:
- Purification of monomers (e.g., dibrominated benzo[1,2-b:4,5-b']dithiophene) and tin reactants.
- Reaction optimization (e.g., catalyst choice, temperature, stoichiometry) to minimize side products .
- Monitoring via gel permeation chromatography (GPC) to determine molecular weight (Mn, Mw) and polydispersity (Đ). For example, polymers derived from this monomer achieved Mn = 19.2 kDa and Đ = 2.2 in one study .
Q. How do the 2-ethylhexyl substituents influence the physicochemical properties of the resulting polymers?
The 2-ethylhexyl groups enhance:
- Solubility in organic solvents (e.g., chloroform, chlorobenzene), critical for solution processing.
- Film morphology by reducing crystallinity, which improves charge transport in bulk heterojunction solar cells .
- Optical absorption via extended π-conjugation, as seen in PBDB-T polymers with broad absorption up to 650 nm .
Q. What characterization techniques are essential for verifying the structural integrity of the monomer and its polymers?
- Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns and purity.
- Mass Spectrometry (MS) : Validates molecular weight of the monomer.
- UV-Vis Spectroscopy : Assesses absorption profiles (e.g., λmax ~450–500 nm for PBDB-T derivatives) .
- Cyclic Voltammetry (CV) : Determines HOMO/LUMO levels (e.g., PBDB-T has LUMO ≈ −3.80 eV) .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported power conversion efficiencies (PCEs) for PBDB-T-based solar cells?
Variations in PCE (e.g., 5.09% vs. 8.9% for PBDB-T:N2200 vs. PBDB-T:PPDI-F systems) arise from:
- Donor-acceptor compatibility : Matching LUMO levels between donor (e.g., PBDB-T) and acceptor (e.g., IT-OM-2) is critical for charge separation .
- Device architecture : Inverted vs. conventional structures impact charge extraction. For instance, PTB7-Th:PC71BM systems achieved higher Jsc (24.0 mA/cm²) with optimized interlayers .
- Processing conditions : Solvent additives (e.g., 1,8-diiodooctane) and annealing protocols alter active layer morphology .
Q. What strategies mitigate batch-to-batch inconsistencies in polymer synthesis using this monomer?
- Stoichiometric control : Precise monomer-to-catalyst ratios reduce unreacted chains.
- In-situ GPC monitoring : Enables real-time adjustment of polymerization kinetics .
- Post-synthesis purification : Soxhlet extraction removes low-molecular-weight fractions that degrade device performance .
Q. How does the incorporation of fluorine or selenophene alter the electronic structure of polymers derived from this monomer?
- Fluorination lowers HOMO levels (e.g., PM6 polymers achieve HOMO ≈ −5.4 eV), enhancing open-circuit voltage (Voc) .
- Selenophene substitution extends absorption into the near-infrared (NIR) by reducing the bandgap (e.g., λmax shifts from 500 nm to 650 nm) .
Data Analysis and Experimental Design
Q. What experimental approaches resolve contradictions in charge carrier mobility measurements for PBDB-T-based devices?
- Space-charge-limited current (SCLC) : Measures hole/electron mobility (e.g., μh ≈ 1×10⁻³ cm²/Vs for PBDB-T).
- Transient photovoltage decay : Quantifies recombination losses, which vary with crystallinity (e.g., amorphous domains increase nongeminate recombination) .
- Atomic force microscopy (AFM) : Correlates surface roughness with mobility variations .
Q. How can researchers optimize ternary organic solar cells incorporating this monomer to broaden light absorption?
- Third-component selection : Use low-bandgap materials (e.g., PTB7-Th) to complement PBDB-T's absorption range .
- Energy-level alignment : Ensure cascading LUMO levels between donor, acceptor, and third component for efficient charge transfer .
- Morphology control : Ternary blends require phase separation <20 nm to minimize exciton recombination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
